![molecular formula C13H12N4O8 B14475957 Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate CAS No. 65880-16-2](/img/structure/B14475957.png)
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate is a chemical compound known for its unique structure and reactivity It is a derivative of hydrazine and contains a dinitrophenyl group, which is known for its electron-withdrawing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene. The electron-accepting effect of the nitro groups makes the chloride easy to displace, facilitating the formation of the hydrazine derivative . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives. Substitution reactions typically result in the formation of substituted hydrazine derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate involves its interaction with carbonyl compounds. The compound reacts with aldehydes and ketones to form hydrazones, which are stable and can be easily detected. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the reactivity of the hydrazine moiety .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in the detection of carbonyl compounds.
2,4-Dinitrophenol: Another related compound known for its use as a protonophore in biological systems.
Uniqueness
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate is unique due to its specific structure, which combines the properties of hydrazine and dinitrophenyl groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in scientific research and industry .
Propiedades
Número CAS |
65880-16-2 |
|---|---|
Fórmula molecular |
C13H12N4O8 |
Peso molecular |
352.26 g/mol |
Nombre IUPAC |
dimethyl 4-[(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate |
InChI |
InChI=1S/C13H12N4O8/c1-24-12(18)6-5-10(13(19)25-2)15-14-9-4-3-8(16(20)21)7-11(9)17(22)23/h3-7,14H,1-2H3 |
Clave InChI |
MYSSXLZQTMTKMY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


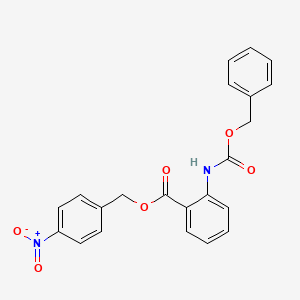
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)

![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
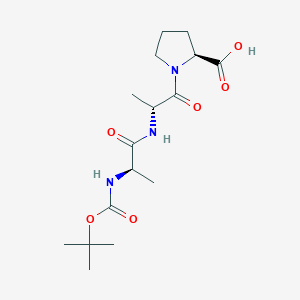

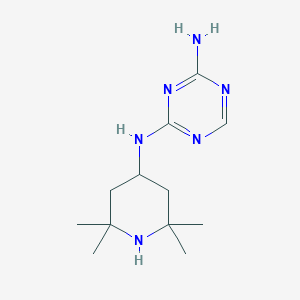
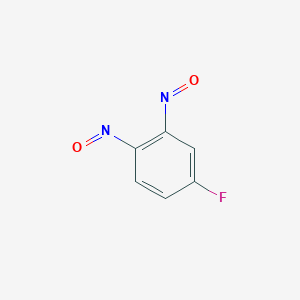
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
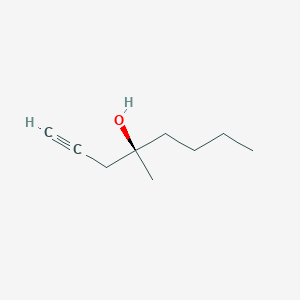

![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
